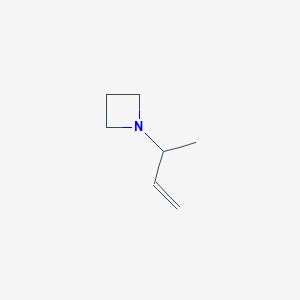
1-N-CBZ-butane-1,3-diamine-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of butane-1,3-diamine, where one of the amine groups is protected by a carbobenzyloxy (CBZ) group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-CBZ-butane-1,3-diamine-HCl typically involves the protection of butane-1,3-diamine with a CBZ group. The process can be summarized as follows:
Protection of the Amine Group: Butane-1,3-diamine is reacted with benzyl chloroformate (CBZ-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Formation of Hydrochloride Salt: The resulting CBZ-protected diamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-N-CBZ-butane-1,3-diamine-HCl can undergo various chemical reactions, including:
Substitution Reactions: The CBZ group can be selectively removed under acidic or hydrogenolytic conditions to yield the free diamine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the CBZ group.
Coupling Reactions: The free amine groups can be used in coupling reactions to form amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions with trifluoroacetic acid (TFA) are commonly used to remove the CBZ group.
Major Products
Free Diamine: Deprotection of the CBZ group yields butane-1,3-diamine.
Amides and Peptides: Coupling reactions with carboxylic acids or activated esters produce amides and peptides.
Aplicaciones Científicas De Investigación
1-N-CBZ-butane-1,3-diamine-HCl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-N-CBZ-butane-1,3-diamine-HCl primarily involves its role as a protected diamine. The CBZ group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free diamine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,3-diamine: The parent compound without the CBZ protection.
1-N-CBZ-butane-1,2-diamine-HCl: A similar compound with the CBZ group on a different position of the diamine.
1-N-BOC-butane-1,3-diamine: A similar compound with a tert-butoxycarbonyl (BOC) protecting group instead of CBZ
Uniqueness
1-N-CBZ-butane-1,3-diamine-HCl is unique due to its specific CBZ protection, which offers stability and selectivity in synthetic applications. The hydrochloride salt form also enhances its solubility, making it more versatile in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C12H19ClN2O2 |
|---|---|
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
benzyl 2,4-diaminopentanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9(13)7-11(14)12(15)16-8-10-5-3-2-4-6-10;/h2-6,9,11H,7-8,13-14H2,1H3;1H |
Clave InChI |
VSJWYSLVCGALQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C(=O)OCC1=CC=CC=C1)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
![Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate](/img/structure/B12277938.png)
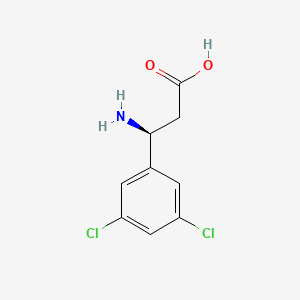
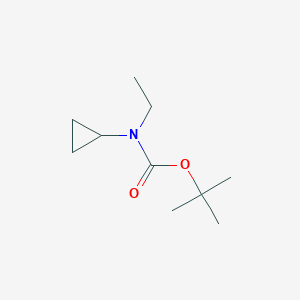
![1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12277956.png)
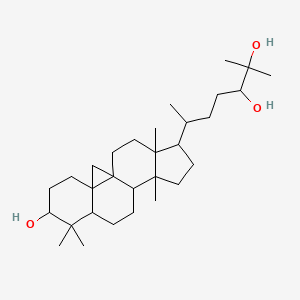
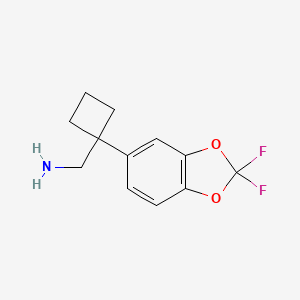

![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277972.png)

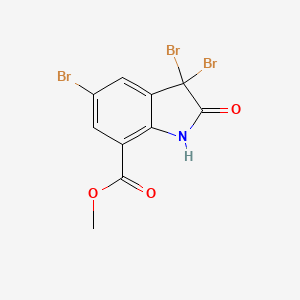
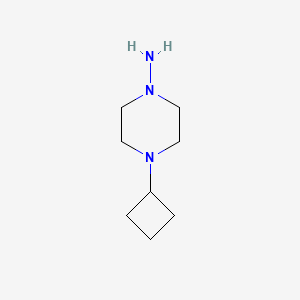
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12277996.png)
